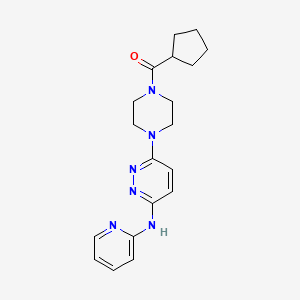

6-(4-cyclopentanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine

Description

Properties

IUPAC Name |

cyclopentyl-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O/c26-19(15-5-1-2-6-15)25-13-11-24(12-14-25)18-9-8-17(22-23-18)21-16-7-3-4-10-20-16/h3-4,7-10,15H,1-2,5-6,11-14H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRPHNHOQXAKML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-cyclopentanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-(pyridin-2-ylamino)pyridazine with cyclopentyl piperazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-(4-cyclopentanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

6-(4-cyclopentanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-tubercular properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-cyclopentanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Key structural variations among analogs include:

- Core heterocycle : Pyridazine vs. pyridine () or pyrimidine ().

- Piperazine substituents : Cyclopentanecarbonyl, butylsulfonyl (), methyl (), or chlorobenzenesulfonyl ().

- Aryl amine groups : Pyridin-2-yl, p-tolyl (), or 6-methylpyridin-2-yl ().

Table 1: Structural and Physicochemical Comparison

Research Findings and Functional Insights

a) Impact of Piperazine Substituents

- Sulfonyl Groups () : Increase polarity and metabolic stability but may reduce blood-brain barrier penetration. The 2-chlorobenzenesulfonyl group in introduces steric bulk, possibly affecting target binding .

- Methyl () : Simplifies synthesis and improves aqueous solubility but may reduce binding affinity due to smaller substituent size .

b) Aryl Amine Modifications

- p-Tolyl () : The methyl group on the aryl ring may enhance hydrophobic interactions but reduce solubility compared to pyridinyl .

c) Core Heterocycle Variations

- Pyridazine vs. Pyrimidine () : Pyridazine’s electron-deficient nature may favor interactions with polar residues in enzyme active sites, while pyrimidine cores () offer distinct hydrogen-bonding patterns .

Q & A

What are the recommended synthetic routes and characterization methods for 6-(4-cyclopentanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine?

Basic

A multi-step synthesis is typically employed, starting with functionalization of the pyridazine core followed by piperazine coupling and cyclopentanecarbonyl introduction. Key steps include nucleophilic substitution for piperazine attachment and amide bond formation for the cyclopentane moiety. Characterization requires HPLC purity analysis (>95%) , HRMS for molecular weight confirmation, and 1H/13C NMR to verify regiochemistry and substituent positions . For intermediates, monitor reactions via TLC and optimize solvent systems (e.g., DMF for polar intermediates, DCM for extractions) .

How can researchers identify biological targets for this compound?

Basic

Use kinase inhibition assays (e.g., ATP-binding pocket screening) and receptor binding studies (e.g., radioligand displacement assays for GPCRs). Computational tools like molecular docking (AutoDock Vina) can predict interactions with kinases or receptors. Validate hits with surface plasmon resonance (SPR) to measure binding affinity (KD values) .

How to resolve contradictions in bioactivity data across different assays?

Advanced

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Perform dose-response curves in standardized buffers (e.g., PBS at pH 7.4) and use selectivity panels (e.g., Eurofins PharmaFinder) to rule out non-specific binding. Cross-validate with orthogonal assays (e.g., cellular thermal shift assays vs. SPR) .

What strategies optimize reaction yields for piperazine coupling steps?

Advanced

Apply design of experiments (DoE) to optimize temperature, catalyst loading (e.g., Pd/C for cross-couplings), and stoichiometry. For moisture-sensitive steps, use Schlenk techniques. Monitor intermediates via LC-MS to identify side products (e.g., di-alkylated byproducts). Improve yields by switching from ethanol to DMSO for polar aprotic conditions .

How can computational modeling aid in rational design of derivatives?

Advanced

Use density functional theory (DFT) to predict electron density at reactive sites (e.g., pyridazine N-atoms). Molecular dynamics simulations (AMBER/CHARMM) can assess binding stability in target pockets. Leverage machine learning (e.g., DeepChem) to predict ADMET properties and prioritize derivatives with favorable solubility/logP profiles .

What are effective strategies to improve aqueous solubility?

Basic

Introduce hydrophilic groups (e.g., hydroxyl, morpholine) via late-stage functionalization. Use salt formation (e.g., HCl or citrate salts) or co-solvents (PEG-400/ethanol) for in vitro assays. For in vivo studies, employ nanoparticle encapsulation or cyclodextrin complexes .

How to confirm stereochemical integrity during synthesis?

Advanced

Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and compare retention times with enantiopure standards. X-ray crystallography of intermediates or final products provides definitive stereochemical assignment. For dynamic systems, analyze NOESY NMR to determine spatial proximity of substituents .

What protocols ensure compound stability during storage?

Basic

Store lyophilized solids at -20°C under argon to prevent oxidation. For solutions, use anhydrous DMSO aliquots (avoid freeze-thaw cycles). Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by HPLC for degradation products (e.g., hydrolysis of the cyclopentanecarbonyl group) .

How to assess metabolic stability in preclinical models?

Advanced

Perform microsomal stability assays (human/rat liver microsomes + NADPH) and quantify parent compound via LC-MS/MS. Identify metabolites using high-resolution mass spectrometry (HRMS) with MSE data-independent acquisition. Compare results to CYP450 inhibition assays to pinpoint metabolic hotspots .

What methods profile selectivity against related kinase isoforms?

Advanced

Use kinome-wide profiling (e.g., KINOMEscan) at 1 µM concentration to identify off-target hits. For isoform-specificity, perform catalytic domain mutagenesis and measure IC50 shifts. Validate with cellular pathway analysis (e.g., phospho-proteomics) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.